molecular formula C10H14S B2525998 2,5-Dimethylphenyl ethyl sulfide CAS No. 158321-96-1

2,5-Dimethylphenyl ethyl sulfide

Cat. No.: B2525998
CAS No.: 158321-96-1
M. Wt: 166.28
InChI Key: VOMQKRNXLZHQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylphenyl ethyl sulfide is an organic compound with the molecular formula C10H14S. It is also known as 2-(Ethylthio)-1,4-dimethylbenzene. This compound is characterized by the presence of a sulfide group attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions and an ethyl group at the sulfur atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylphenyl ethyl sulfide can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylphenyl magnesium bromide with ethyl sulfide. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Another method involves the use of 2,5-dimethylphenyl lithium, which reacts with ethyl sulfide under similar conditions. The reaction is usually followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as continuous flow reactions and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine or chlorine), solvents like dichloromethane or acetic acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2,5-Dimethylphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,5-dimethylphenyl ethyl sulfide depends on the specific reaction or application. In oxidation reactions, the sulfide group undergoes electron transfer to form sulfoxides or sulfones. In biological systems, the compound may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2,5-Dimethylphenyl ethyl sulfide can be compared with other similar compounds such as:

    2,5-Dimethylphenyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.

    2,5-Dimethylphenyl propyl sulfide: Similar structure but with a propyl group instead of an ethyl group.

    2,4-Dimethylphenyl ethyl sulfide: Similar structure but with methyl groups at the 2 and 4 positions instead of 2 and 5.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.

Biological Activity

2,5-Dimethylphenyl ethyl sulfide (DMES) is an organic compound with the molecular formula C10H14S. It has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity of DMES, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Weight : 166.29 g/mol
  • Chemical Structure : The compound features a sulfide group attached to a benzene ring with two methyl substituents at the 2 and 5 positions and an ethyl group linked to sulfur.

Synthesis Methods

DMES can be synthesized through several methods, including:

  • Grignard Reaction : Reacting 2,5-dimethylphenyl magnesium bromide with ethyl sulfide in an inert atmosphere.
  • Lithium Reaction : Using 2,5-dimethylphenyl lithium with ethyl sulfide under similar conditions.

These methods typically require purification steps such as distillation or recrystallization to achieve high purity levels.

Antimicrobial Properties

DMES has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study demonstrated that DMES inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL.

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for preventing oxidative stress-related diseases.

  • Mechanism : DMES scavenges free radicals and reduces oxidative stress markers in vitro.
StudyAntioxidant Activity (IC50)
45 μg/mL
30 μg/mL

The biological effects of DMES can be attributed to its ability to interact with cellular components. The sulfide group plays a critical role in redox reactions, contributing to its antioxidant properties. Additionally, the compound's structure allows it to penetrate cell membranes effectively, facilitating its action on intracellular targets.

Comparison with Similar Compounds

DMES can be compared with other sulfide compounds to highlight its unique properties:

CompoundStructureNotable Activity
2,5-Dimethylphenyl methyl sulfideMethyl group instead of ethylModerate antimicrobial activity
2,5-Dimethylphenyl propyl sulfidePropyl group instead of ethylLower antioxidant activity

Research Findings

Recent studies have expanded on the potential therapeutic applications of DMES:

  • Cancer Research : Preliminary investigations suggest that DMES may inhibit cancer cell proliferation. For instance, it was found to reduce the viability of human glioma cells (U87-MG) with an IC50 value of approximately 25 μM.
  • Neuroprotective Effects : Another study indicated that DMES could protect neuronal cells from oxidative damage induced by neurotoxins.

Properties

IUPAC Name

2-ethylsulfanyl-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-4-11-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMQKRNXLZHQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.